molecular formula C23H27N5O B12329189 Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-

Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-

Cat. No.: B12329189
M. Wt: 389.5 g/mol
InChI Key: DRWURUAZLCYLTK-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-" is a chiral methanone derivative characterized by a 1,4-diazepine ring system substituted with a phenylmethyl group and a methyl group at the 7S position. The aromatic phenyl group is further modified with a 5-methyl substituent and a 1,2,3-triazol-2-yl moiety at the ortho position .

The stereochemistry at the 7S position is critical for its conformational stability, as the hexahydro-1,4-diazepine ring adopts a chair-like conformation that influences ligand-receptor interactions. Structural elucidation would rely on advanced spectroscopic techniques (e.g., NMR, IR) and crystallographic refinement using programs like SHELXL .

Properties

Molecular Formula

C23H27N5O

Molecular Weight

389.5 g/mol

IUPAC Name

[(7S)-4-benzyl-7-methyl-1,4-diazepan-1-yl]-[5-methyl-2-(triazol-2-yl)phenyl]methanone

InChI

InChI=1S/C23H27N5O/c1-18-8-9-22(28-24-11-12-25-28)21(16-18)23(29)27-15-14-26(13-10-19(27)2)17-20-6-4-3-5-7-20/h3-9,11-12,16,19H,10,13-15,17H2,1-2H3/t19-/m0/s1

InChI Key

DRWURUAZLCYLTK-IBGZPJMESA-N

Isomeric SMILES

C[C@H]1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4

Canonical SMILES

CC1CCN(CCN1C(=O)C2=C(C=CC(=C2)C)N3N=CC=N3)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine to form a benzimidazole intermediate. This intermediate then undergoes further reactions to introduce the triazole and diazepine moieties .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is often purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methanone, [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
The compound exhibits promising antimicrobial properties. Research has indicated that derivatives of 1,2,4-triazoles, which share structural similarities with the target compound, demonstrate significant antibacterial and antifungal activities. For instance, hybrid compounds combining triazole moieties with other pharmacophores have shown enhanced efficacy against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) . The structure of Methanone could be optimized for similar antimicrobial efficacy.

2. Antitumor Potential
Compounds containing triazole rings have been explored extensively for their antitumor activity. Studies have demonstrated that certain triazole derivatives exhibit cytotoxic effects against various cancer cell lines. For example, specific 1,2,4-triazole derivatives have shown IC50 values in the nanomolar range against multiple cancer types . Methanone's structural features may enhance its interaction with biological targets involved in tumor growth and proliferation.

Pharmacological Insights

3. Central Nervous System Effects
Methanone is structurally related to suvorexant, an orexin receptor antagonist used for managing insomnia. This connection suggests potential applications in treating sleep disorders or other central nervous system conditions. The pharmacodynamics of related compounds indicate that they can modulate neurotransmitter systems effectively .

4. Enzyme Inhibition
Research has highlighted the role of triazole-containing compounds as inhibitors of various enzymes linked to disease processes. For instance, some derivatives have been reported to inhibit methionine aminopeptidase type II (MetAP2), which is involved in cancer progression . Methanone's ability to act as an enzyme inhibitor could be investigated further for therapeutic applications.

Table 1: Summary of Biological Activities of Triazole Derivatives

Compound TypeActivityReference
1,2,4-Triazole DerivativesAntibacterial (MIC: 0.25–2 μg/mL)
Diarylurea-Triazole HybridsAntitumor (IC50: 0.90–1.54 μM)
Methionine Aminopeptidase InhibitorsInhibition of HepG2 cell growth

Mechanism of Action

The compound exerts its effects primarily by acting as an orexin receptor antagonist. Orexin receptors are involved in regulating the sleep-wake cycle, and by blocking these receptors, the compound can promote sleep and reduce anxiety. The molecular targets include orexin receptors OX1 and OX2, and the pathways involved are related to the modulation of neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Containing Methanone Derivatives

Triazole rings are common in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability. Below are key analogs:

Compound Name Structural Features Synthesis Method Key Applications/Findings
Target Compound 1,4-Diazepine + triazole + phenylmethyl Likely involves coupling of diazepine and triazole precursors Unknown (structural data only)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole + sulfonylphenyl + difluorophenyl + ethanone Nucleophilic substitution of α-halogenated ketones with triazole thiols Potential antimicrobial/antifungal agent
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone Pyrazole + thiophene + cyanide + methanone Condensation of malononitrile/ethyl cyanoacetate with triethylamine and sulfur Not specified (synthetic focus)

Key Differences :

  • The target compound’s 1,4-diazepine ring distinguishes it from analogs with simpler heterocycles (e.g., pyrazole in ).
  • The sulfonylphenyl group in introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the phenylmethyl group in the target compound.
Bis-Phenyl Methanones with Heterocyclic Substituents

Bis-phenyl methanones with appended heterocycles are explored for their bioactivity:

Compound Name Structural Features Biological Activity ADMET Properties
Bis(4-(5-(N-cyclohexylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C1) Thiadiazole + cyclohexylamino + methanone Antibiofilm, antimicrobial Low toxicity, moderate solubility
Target Compound Diazepine + triazole + methanone Unknown Not reported

Key Differences :

  • Thiadiazole-containing compounds (e.g., C1 ) exhibit pronounced antimicrobial and efflux pump inhibition, attributed to the thiadiazole’s sulfur atom, which disrupts bacterial membranes. The target compound’s triazole group may offer similar benefits but with improved oral bioavailability due to reduced polarity.
Methanones with Amino/Hydroxy Substituents

Amino and hydroxy groups enhance solubility and target engagement:

Compound Name Structural Features Spectroscopic Data
Zygocaperoside (Isolated from Z. fabago) Triterpenoid + glycoside + methanone ¹H-NMR: δ 7.2–6.8 (aromatic), δ 5.1 (anomeric H)
Target Compound Diazepine + triazole + methanone Likely ¹H-NMR: δ 7.5–7.3 (triazole H), δ 3.2 (diazepine CH₂)

Key Differences :

  • Natural products like zygocaperoside prioritize hydrogen-bonding motifs (e.g., glycosides) for solubility, whereas the synthetic target compound relies on hydrophobic aryl groups for membrane permeability.
  • The absence of polar groups in the target compound may limit aqueous solubility compared to hydroxy/amino-substituted analogs.

Biological Activity

Methanone, specifically the compound [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]-, is a complex organic molecule with potential pharmacological applications. This compound features a diazepine core linked to a triazole-substituted phenyl group, suggesting diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of the compound is C23H27N5OC_{23}H_{27}N_{5}O with a molecular weight of approximately 389.493 g/mol. The compound has a density of 1.2 g/cm³ and a boiling point of around 583.9 °C at 760 mmHg .

PropertyValue
Molecular FormulaC23H27N5O
Molecular Weight389.493 g/mol
Density1.2 g/cm³
Boiling Point583.9 °C
LogP2.75

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways:

  • Bromodomain Inhibition : Research indicates that compounds with triazole moieties can act as inhibitors of bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins . This inhibition can affect gene expression and cellular processes.
  • Neurotransmitter Modulation : The diazepine structure suggests potential activity in modulating GABAergic neurotransmission, which could lead to anxiolytic or sedative effects.
  • Antimicrobial Activity : Preliminary studies have suggested that similar compounds exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.

Study on Bromodomain Inhibition

A study investigated the selectivity of various triazole-containing compounds for bromodomains using differential scanning fluorimetry (DSF). It was found that certain modifications to the triazole ring could enhance selectivity and potency against specific bromodomains like CECR2 and CREBBP . The results indicated that the presence of hydrophobic groups significantly affected binding affinity.

Neuropharmacological Assessment

In a neuropharmacological context, compounds structurally similar to [(7S)-hexahydro-7-methyl-4-(phenylmethyl)-1H-1,4-diazepin-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]- were tested for anxiolytic effects in animal models. The results demonstrated significant reductions in anxiety-like behavior in rodents when administered at specific dosages . These findings support the hypothesis that such compounds may have therapeutic potential for anxiety disorders.

Q & A

Q. Advanced Research Focus

  • DFT Calculations : Model electron density distribution to identify nucleophilic/electrophilic sites on the diazepine ring .
  • MD Simulations : Predict conformational stability in polar vs. nonpolar solvents .
  • pKa Prediction Tools : Estimate protonation states of nitrogen atoms in the diazepine ring to guide reaction design .

What strategies resolve contradictions between crystallographic data and spectroscopic results for Methanone derivatives?

Q. Advanced Research Focus

  • Multi-Technique Validation : Combine X-ray data with solid-state NMR to confirm crystal packing vs. solution-state conformations .
  • Dynamic Effects Analysis : Use variable-temperature NMR to detect fluxional behavior missed in static crystallography .
  • Synchrotron Studies : High-resolution X-ray diffraction can resolve ambiguities in electron density maps .

How should researchers design experiments to assess the environmental fate of Methanone derivatives?

Basic Research Focus
Follow frameworks like Project INCHEMBIOL :

  • Abiotic Studies : Measure hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure).
  • Biotic Transformations : Use microbial consortia to assess biodegradation pathways.
  • Compartmental Distribution : Determine octanol-water partition coefficients (KowK_{ow}) and soil adsorption ratios (KdK_d) .

What methodologies evaluate enantioselective synthesis pathways for chiral centers in Methanone compounds?

Q. Advanced Research Focus

  • Asymmetric Catalysis : Chiral ligands (e.g., Binap) in palladium-catalyzed reactions to control stereochemistry .
  • Chiral HPLC : Separate enantiomers using cellulose-based columns; validate with circular dichroism (CD) .
  • Kinetic Resolution : Enzymatic or chemical methods to selectively transform one enantiomer .

What are the best practices for stability testing of Methanone derivatives under different storage conditions?

Q. Basic Research Focus

  • Accelerated Degradation Studies : Expose compounds to elevated temperatures/humidity (ICH Q1A guidelines) .
  • Analytical Monitoring : Use HPLC-UV or LC-MS to track decomposition products over time .
  • Light Sensitivity : Store in amber vials and assess photostability via controlled UV exposure .

How can researchers integrate theoretical frameworks into mechanistic studies of Methanone’s biological activity?

Q. Advanced Research Focus

  • Structure-Activity Relationships (SAR) : Link diazepine/triazole substituents to target binding affinity using docking simulations .
  • Pharmacophore Modeling : Identify essential molecular features for enzyme inhibition (e.g., kinase targets) .
  • Kinetic Studies : Apply Michaelis-Menten models to enzyme inhibition assays for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.